Cas no 28633-36-5 (1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI))

1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI) structure
28633-36-5 structure
Product Name:1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI)
Numero CAS:28633-36-5
MF:C22H40N2
MW:332.56640625
CID:286744
PubChem ID:7688
Update Time:2025-04-19

1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzenediamine,N,N'-di-sec-octyl- (9CI)
    • N,N'-Di-sec-octyl-p-phenylenediamine
    • p-Phenylenediamine,N,N'-di-sec-octyl- (6CI,7CI,8CI)
    • N,N'-Di-sek.-octyl-p-phenylendiamin
    • N,N'-Di(1-methylheptyl)-p-phenylenediamine
    • 103-96-8
    • n,n'-di(octan-2-yl)benzene-1,4-diamine
    • p-Phenylenediamine,N'-bis(1-methylheptyl)-
    • NCIOpen2_007505
    • 1, N,N'-bis(1-methylheptyl)-
    • NSC-56774
    • NSC56774
    • N,N'-Bis(1-methylheptyl)-1,4-benzenediamine
    • Tenemene 30
    • p-Phenylenediamine, N,N'-bis(1-methylheptyl)-
    • FT-0631563
    • N,N'-Bis(1-methylheptyl)-p-phenylenediamine
    • 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-
    • N,N'-Di(2-octyl)-para-phenylenediamine
    • DTXSID5051523
    • N~1~,N~4~-bis(1-methylheptyl)-1,4-benzenediamine
    • N,N'-Bis(2-octyl)-p-phenylenediamine
    • Elastozone 30
    • DI-2-OCTYL-P-PHENYLENEDIAMINE [HSDB]
    • UNII-0S97TKV89X
    • 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)-
    • Q27237187
    • N1,N4-Di(octan-2-yl)benzene-1,4-diamine
    • N,N'-Di-sec-octyl p-phenylene diamine
    • N,N'-Bis-(1-methylheptyl)-1,4-phenylenediamine
    • APTGHASZJUAUCP-UHFFFAOYSA-N
    • DI-2-OCTYL-P-PHENYLENEDIAMINE
    • 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
    • NS00021462
    • n,n'-bis-(1-methylheptyl)-p-phenylenediamine
    • 28633-36-5
    • UOP 288
    • 1,4-Benzenediamine, N,N'-di-sec-octyl-
    • SCHEMBL39138
    • N,N'-Di(2-octyl)-p-phenylenediamine
    • N,N/'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
    • HSDB 5358
    • Antozite 1
    • NSC 56774
    • Santoflex 217
    • 0S97TKV89X
    • EINECS 203-162-2
    • AKOS024332348
    • Inchi: 1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
    • Chiave InChI: APTGHASZJUAUCP-UHFFFAOYSA-N
    • Sorrisi: N(C1C=CC(=CC=1)NC(C)CCCCCC)C(C)CCCCCC

Proprietà calcolate

  • Massa esatta: 332.3194
  • Massa monoisotopica: 332.319149
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 14
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 24.1
  • XLogP3: 8.5

Proprietà sperimentali

  • Colore/forma: Liquido marrone scuro
  • Densità: 0.923
  • Punto di ebollizione: 456.4°Cat760mmHg
  • Punto di infiammabilità: 257.5°C
  • PSA: 24.06
  • Solubilità: Insolubile in acqua.
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司